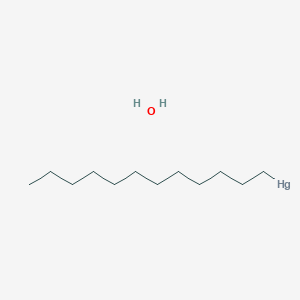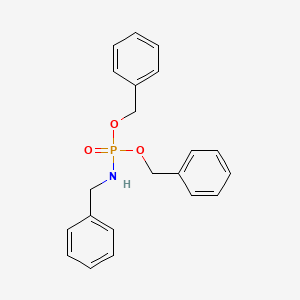
Dibenzyl benzylphosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl benzylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond This compound belongs to the class of phosphoramidates, which are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing dibenzyl benzylphosphoramidate is the Atherton–Todd reaction. This reaction involves the reaction of dibenzyl phosphite with a primary amine in the presence of carbon tetrachloride. The reaction conditions typically include a base and carbon tetrachloride as the solvent . The reaction proceeds through the formation of an intermediate, which then reacts with the amine to form the desired phosphoramidate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Atherton–Todd reaction. This involves optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl benzylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have diverse applications in organic synthesis and materials science.
Applications De Recherche Scientifique
Dibenzyl benzylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramidate derivatives.
Medicine: this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Mécanisme D'action
The mechanism of action of dibenzyl benzylphosphoramidate involves its interaction with molecular targets through the P-N bond. This bond can participate in various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to form stable complexes with metal ions and other biomolecules contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the P-N bond.
Phosphoarginine: A naturally occurring phosphoramidate with biological significance.
Phosphocreatine: Another biologically important phosphoramidate involved in energy storage.
Uniqueness
Dibenzyl benzylphosphoramidate is unique due to its synthetic versatility and stability Unlike other phosphoramidates, it can undergo a wide range of chemical reactions, making it a valuable reagent in organic synthesis
Propriétés
Numéro CAS |
56883-97-7 |
|---|---|
Formule moléculaire |
C21H22NO3P |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-bis(phenylmethoxy)phosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C21H22NO3P/c23-26(22-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,22,23) |
Clé InChI |
KACDMMDAWRUYBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




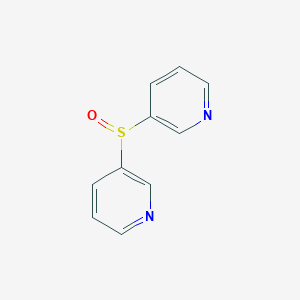
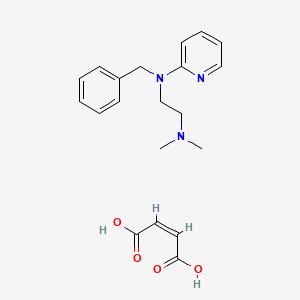
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)


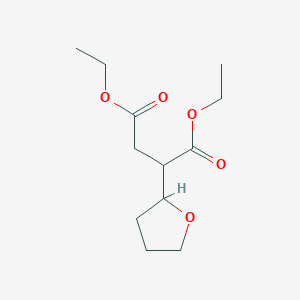
![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
